3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide
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Description
3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to influence a variety of biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biological Activity
The compound 3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide is a member of a class of compounds that have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on various research findings.
Synthesis
The synthesis of this compound typically involves the condensation of benzofuran and pyrazole derivatives, followed by cyclization and functionalization steps. For instance, one reported method includes the reaction of benzofuran derivatives with phenyl hydrazine to form pyrazole intermediates, which are subsequently modified to yield the target compound .
Antimicrobial Activity
Research indicates that benzofuran and pyrazole derivatives exhibit significant antimicrobial properties . The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For example, studies have shown that similar compounds exhibit minimum inhibitory concentrations (MIC) against a range of Gram-positive and Gram-negative bacteria .
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 16 | Strong |
Pseudomonas aeruginosa | 64 | Moderate |
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent . In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Antioxidant Activity
Another notable biological activity is its antioxidant potential . The presence of the benzofuran moiety is believed to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity has been linked to potential therapeutic effects in neurodegenerative diseases .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the pyrazole ring and various biological targets, including enzymes involved in inflammation and microbial resistance pathways, plays a significant role. Additionally, the cyano group may enhance lipophilicity, allowing better membrane penetration and bioavailability .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were evaluated for their antimicrobial properties against clinical isolates. The study found that modifications to the benzofuran ring significantly enhanced activity against resistant strains .
- Anti-inflammatory Study : In a controlled trial involving animal models of arthritis, a related compound demonstrated a marked reduction in joint inflammation and pain, suggesting potential for therapeutic use in chronic inflammatory conditions .
- Neuroprotective Effects : A recent study indicated that compounds with similar structures could protect neuronal cells from oxidative damage in vitro, supporting their potential use in treating neurodegenerative disorders like Alzheimer's disease .
Properties
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-23-11-14(8-13(10-20)19(24)21-15-6-7-15)18(22-23)17-9-12-4-2-3-5-16(12)25-17/h2-5,8-9,11,15H,6-7H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLSGWYGEIZQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=C(C#N)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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